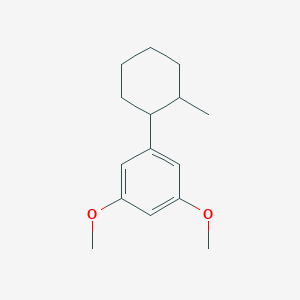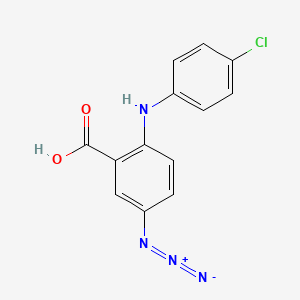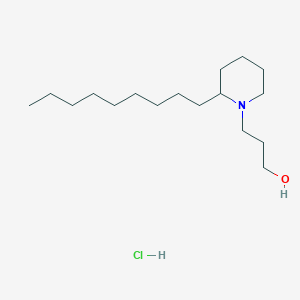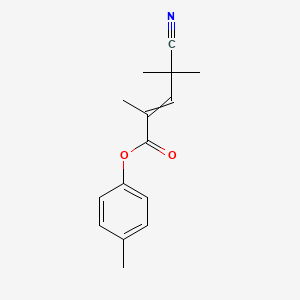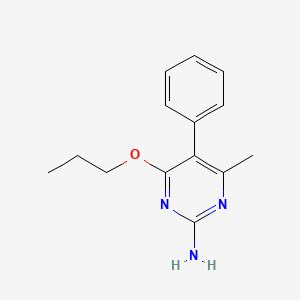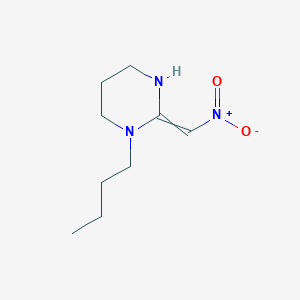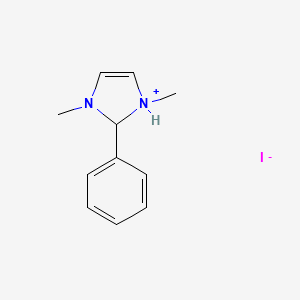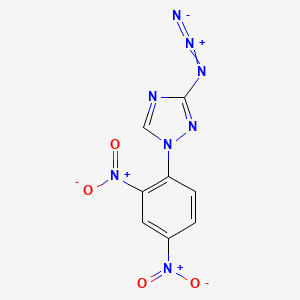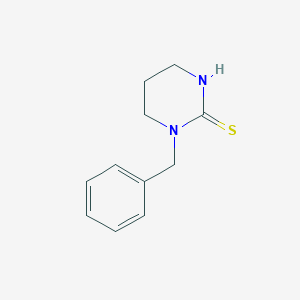
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is a complex organic compound with a unique structure that includes an anthracene core substituted with carboxylic acid groups and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester typically involves the esterification of 2,3-Anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The anthracene core and phenyl rings play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedicarboxylic acid: Shares the anthracene core but lacks the phenyl substitutions.
9-Anthracenecarboxylic acid: Contains a single carboxylic acid group on the anthracene core.
9,10-Dimethylanthracene: Substituted with methyl groups instead of carboxylic acids and phenyl rings.
Uniqueness
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is unique due to its combination of anthracene, carboxylic acid, and phenyl groups
Eigenschaften
CAS-Nummer |
61415-63-2 |
|---|---|
Molekularformel |
C30H22O4 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C30H22O4/c1-33-29(31)25-17-23-24(18-26(25)30(32)34-2)28(20-13-7-4-8-14-20)22-16-10-9-15-21(22)27(23)19-11-5-3-6-12-19/h3-18H,1-2H3 |
InChI-Schlüssel |
VIWPVZLPEICDNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
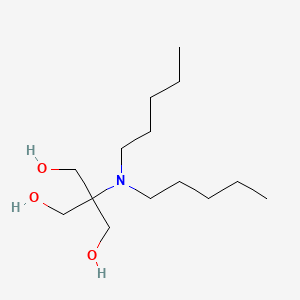
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
